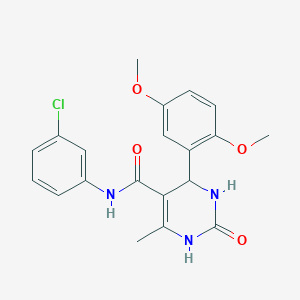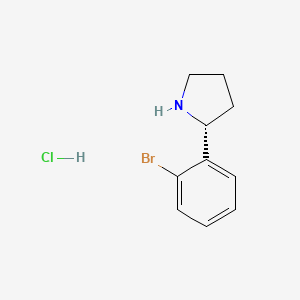
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule, and in this case, it seems to have a carboxamide group (-CONH2) and a methoxy group (-OCH3) attached to it, along with two methyl groups (-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with other reagents to introduce the desired functional groups. For example, a carboxamide group might be introduced through a reaction with an amine .Molecular Structure Analysis
Cyclohexane derivatives can adopt various conformations, including chair, boat, and twist forms. The most stable conformation often depends on the steric hindrance of the substituents . In this case, the bulky methoxy and carboxamide groups may prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” would depend on its functional groups. The carboxamide group might be susceptible to hydrolysis, and the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar carboxamide and methoxy groups in “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” might increase its solubility in polar solvents compared to cyclohexane .Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry and Ligand Synthesis
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is utilized in organometallic chemistry, particularly in the synthesis of functionalized tripodal phosphine ligands. For example, a study by Stößel et al. (1996) demonstrated the use of this compound in creating complexes with the Mo(CO)3 fragment, showing its potential in the synthesis of various organometallic compounds (Stößel et al., 1996).
2. Synthesis of Derivatives
The compound is involved in the synthesis of various chemical derivatives. Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, showcasing the versatility of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in organic synthesis (Bourke & Collins, 1996).
3. Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the development of various drugs. Choi et al. (2015) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the evaluation of serotonin 1A receptors in humans using PET imaging, indicating its relevance in neuropharmacology (Choi et al., 2015).
4. Synthesis of N-Methoxy-N-methylamides
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is used in the efficient synthesis of N-methoxy-N-methylamides. Lee and Park (2002) described a method using S,S-Di(2-pyridyl) dithiocarbonate, showcasing its utility in producing Weinreb amides, significant in organic chemistry (Lee & Park, 2002).
5. Catalysis and Coupling Reactions
The compound is also significant in catalytic processes and coupling reactions. Zheng, Zhang, and Cui (2014) reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, indicating its role in facilitating specific chemical reactions (Zheng, Zhang, & Cui, 2014).
6. Synthesis of Analgesic Compounds
It is involved in the synthesis of compounds with potential analgesic activity. Nosova et al. (2020) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the synthesis of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, indicating its applications in medicinal chemistry (Nosova et al., 2020).
Eigenschaften
IUPAC Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTTWJLHKRXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)